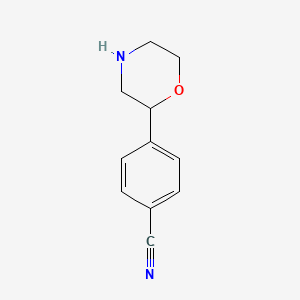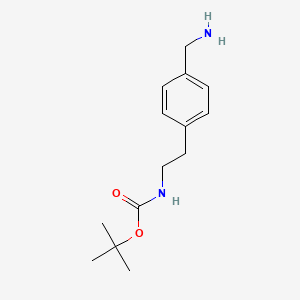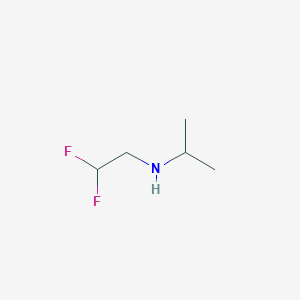
(2,2-Difluoroethyl)(propan-2-yl)amine
Vue d'ensemble
Description
(2,2-Difluoroethyl)(propan-2-yl)amine, also known as DFEPA, is a chemical compound with the molecular formula C6H14F2N. It is a colorless liquid with a boiling point of 87-88°C and is primarily used in scientific research. DFEPA is a versatile compound that has been used in various fields of research, including medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The exact mechanism of action of (2,2-Difluoroethyl)(propan-2-yl)amine is not fully understood. However, studies have suggested that (2,2-Difluoroethyl)(propan-2-yl)amine exerts its therapeutic effects by inhibiting key enzymes and pathways involved in disease progression. For example, (2,2-Difluoroethyl)(propan-2-yl)amine has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity can prevent the invasion and metastasis of cancer cells.
Biochemical and physiological effects:
(2,2-Difluoroethyl)(propan-2-yl)amine has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that (2,2-Difluoroethyl)(propan-2-yl)amine can modulate the expression of various genes involved in disease progression. Additionally, (2,2-Difluoroethyl)(propan-2-yl)amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, (2,2-Difluoroethyl)(propan-2-yl)amine has been found to possess antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
(2,2-Difluoroethyl)(propan-2-yl)amine has several advantages for laboratory experiments. It is a stable and non-toxic compound, making it safe to handle. Additionally, (2,2-Difluoroethyl)(propan-2-yl)amine is readily available and can be synthesized using a simple and efficient method. However, there are some limitations to the use of (2,2-Difluoroethyl)(propan-2-yl)amine in laboratory experiments. For example, (2,2-Difluoroethyl)(propan-2-yl)amine is not very soluble in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving (2,2-Difluoroethyl)(propan-2-yl)amine. One area of interest is the development of (2,2-Difluoroethyl)(propan-2-yl)amine-based drugs for cancer treatment. Additionally, (2,2-Difluoroethyl)(propan-2-yl)amine has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Furthermore, (2,2-Difluoroethyl)(propan-2-yl)amine has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Applications De Recherche Scientifique
(2,2-Difluoroethyl)(propan-2-yl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Studies have shown that (2,2-Difluoroethyl)(propan-2-yl)amine can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, (2,2-Difluoroethyl)(propan-2-yl)amine has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,2-difluoroethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N/c1-4(2)8-3-5(6)7/h4-5,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDLHGCLVACEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoroethyl)(propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




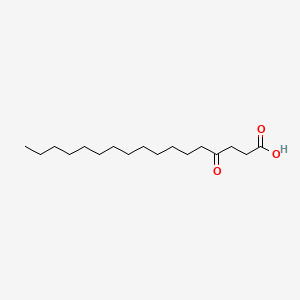
![3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine](/img/structure/B3211847.png)
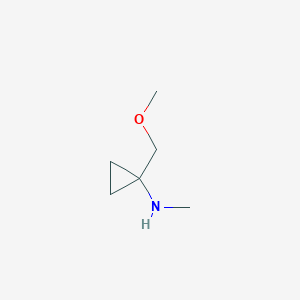



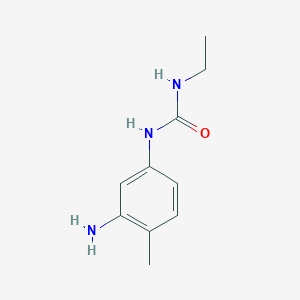

![1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1R,2R)-2-aminocyclohexyl]thiourea](/img/structure/B3211886.png)
